molecular formula C11H9Cl2NO2 B1655417 3,3-Dichloro-1-ethylquinoline-2,4-dione CAS No. 359905-97-8

3,3-Dichloro-1-ethylquinoline-2,4-dione

Cat. No.: B1655417
CAS No.: 359905-97-8
M. Wt: 258.1 g/mol
InChI Key: XJBDCKNSFHNIIB-UHFFFAOYSA-N
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Description

Historical Perspectives and Significance of the Quinoline (B57606) Nucleus in Chemical Research

The quinoline nucleus, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a storied position in the history of chemistry. iipseries.org First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives quickly became subjects of intense scientific scrutiny. iipseries.orgnih.gov This scaffold is not merely a synthetic curiosity; it is a fundamental component of numerous naturally occurring alkaloids, most famously the anti-malarial drug quinine (B1679958), which was extracted from the bark of the Cinchona tree. researchgate.net

The success of quinine spurred the development of a vast array of synthetic quinoline-based drugs, establishing the quinoline core as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation refers to molecular frameworks that are able to bind to multiple biological targets, leading to a broad spectrum of therapeutic applications. nih.gov Prominent examples include the anti-malarial agents chloroquine (B1663885) and primaquine, as well as fluoroquinolone antibacterials like ciprofloxacin. nih.gov Beyond medicine, quinoline derivatives are integral to other fields, serving as precursors for dyes, reagents in organic synthesis, and corrosion inhibitors. wikipedia.orgjddtonline.info The enduring relevance of the quinoline nucleus continues to drive research into new derivatives with novel properties and applications. jddtonline.info

Compound Significance Year of Discovery/Use
Quinine Extracted from Cinchona tree bark; a highly effective anti-malarial drug for centuries. researchgate.netIsolated in 1820. researchgate.net
Quinoline First isolated from coal tar, establishing the basic chemical scaffold. nih.govwikipedia.org1834. nih.govwikipedia.org
Chloroquine A synthetic quinoline derivative developed as a crucial anti-malarial drug. researchgate.net1934.
Ciprofloxacin A second-generation fluoroquinolone antibiotic with a broad spectrum of activity. nih.govPatented in 1983.

Overview of Dione-Containing Heterocyclic Systems in Contemporary Organic and Medicinal Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are cornerstones of modern chemistry and pharmacology. Statistically, over 85% of all biologically active chemical entities contain a heterocyclic motif, highlighting their central role in drug design. nih.gov Within this vast class, systems containing a dione (B5365651) (two carbonyl groups) functionality are of particular interest.

Dione-containing heterocycles are present in a wide array of natural products and synthetic compounds, exhibiting diverse applications. researchgate.netbenthamdirect.com For example, the indan-1,3-dione structure is a precursor for dyes and has been investigated for various biological activities. researchgate.net The incorporation of a dione moiety into a heterocyclic ring system can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and steric profile, which in turn modulates its chemical reactivity and biological interactions. nih.gov

The quinoline-2,4-dione scaffold represents a prominent subset of these compounds. tandfonline.com This structure has attracted considerable attention due to its presence in various natural products and its demonstrated potential in medicinal chemistry. researchgate.netbenthamdirect.com The investigation of quinoline-2,4-diones has revealed a range of biological properties, making them attractive templates for the development of new therapeutic agents. researchgate.netbenthamdirect.comtandfonline.com

Rationale for the Academic Investigation of 3,3-Dichloro-1-ethylquinoline-2,4-dione

The specific compound, this compound, represents a logical and compelling target for academic research. The rationale for its investigation is built upon the strategic combination of three key structural features: the quinoline-2,4-dione core, N-ethyl substitution, and C3-geminal dichlorination.

The Quinoline-2,4-dione Scaffold : As established, this core structure is a well-regarded template in medicinal chemistry, known to be associated with a variety of biological activities. researchgate.nettandfonline.com It serves as a robust foundation upon which to build and test new chemical entities.

The C3-Dichloro Group : The introduction of two chlorine atoms at the C3 position creates a gem-dihalide center situated between two activating carbonyl groups. This feature is of significant interest to synthetic chemists. Such a group is a versatile reactive handle, susceptible to nucleophilic substitution reactions. This allows for the C3 position to be functionalized with a wide variety of substituents, providing a direct route to a library of novel quinoline-2,4-dione derivatives. The synthesis of related 2,4-dichloroquinolines from 4-hydroxy-2-quinolones demonstrates the accessibility of such halogenated intermediates. rsc.org

The N1-Ethyl Group : Substitution at the N1 position is a common and effective strategy in drug design to modulate a compound's physicochemical properties. The addition of an ethyl group can alter lipophilicity, solubility, and metabolic stability. These modifications can fine-tune how the molecule interacts with biological systems and can be crucial for optimizing activity and pharmacokinetic profiles.

Therefore, the investigation of this compound is rationalized by its potential as a novel and highly versatile synthetic intermediate. Its study would not only yield a new chemical entity but also open a gateway to a broad family of unexplored C3-substituted N-ethyl-quinoline-2,4-diones, expanding the available chemical space for further research.

Scope and Objectives for Advanced Research on this compound

A dedicated research program focused on this compound would be structured to systematically explore its synthesis, characterization, and chemical utility.

Scope: The research would encompass the development of an efficient synthetic protocol, complete structural elucidation of the target compound, and an exploration of its reactivity with a range of nucleophiles.

Objectives:

Synthesis and Optimization: To establish a reproducible, high-yield synthetic route to this compound, likely starting from N-ethylaniline or a related precursor, followed by cyclization and subsequent chlorination.

Spectroscopic and Structural Characterization: To purify the compound and rigorously confirm its structure using a suite of modern analytical techniques. The data obtained would be crucial for confirming the successful synthesis and for future reference.

Investigation of Chemical Reactivity: To utilize the compound as a key intermediate in reactions with various nucleophiles (e.g., amines, alcohols, thiols) to demonstrate the synthetic utility of the C3-dichloro group and to generate a library of novel derivatives.

Exploration of Potential Applications: To conduct preliminary screening of the parent compound and its derivatives for properties informed by the broader class of quinoline-2,4-diones, such as antimicrobial or antiproliferative activity, or for applications in materials science.

The following table represents the target data that would be sought through the characterization objective:

Analytical Technique Hypothetical Target Data for this compound
Mass Spectrometry (MS) Expected molecular ion peak (M+) corresponding to the formula C11H9Cl2NO2.
¹H NMR Spectroscopy Signals corresponding to the ethyl group (a quartet and a triplet), and distinct aromatic protons on the benzo-fused ring.
¹³C NMR Spectroscopy Resonances for two carbonyl carbons (C2 and C4), the unique C3-Cl2 carbon, carbons of the ethyl group, and aromatic carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carbonyl (C=O) groups, likely in the 1650-1750 cm⁻¹ region, and C-Cl bond vibrations.
X-ray Crystallography To determine the precise three-dimensional structure, bond lengths, and bond angles, providing definitive proof of structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

359905-97-8

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.1 g/mol

IUPAC Name

3,3-dichloro-1-ethylquinoline-2,4-dione

InChI

InChI=1S/C11H9Cl2NO2/c1-2-14-8-6-4-3-5-7(8)9(15)11(12,13)10(14)16/h3-6H,2H2,1H3

InChI Key

XJBDCKNSFHNIIB-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=O)C(C1=O)(Cl)Cl

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(C1=O)(Cl)Cl

Origin of Product

United States

Spectroscopic Characterization Methodologies for 3,3 Dichloro 1 Ethylquinoline 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. A ¹H NMR spectrum for 3,3-dichloro-1-ethylquinoline-2,4-dione would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons on the aromatic portion of the quinoline (B57606) ring system. However, no published spectra or corresponding chemical shift and coupling constant data for this specific compound could be retrieved.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, aromatic C-H, C-Cl, aliphatic). For this compound, characteristic signals would be expected for the two carbonyl carbons (C2 and C4), the dichlorinated carbon (C3), the carbons of the ethyl group, and the carbons of the benzene (B151609) ring. Despite extensive searches, no experimental ¹³C NMR data has been reported for this molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the carbonyl (C=O) groups, typically in the region of 1650-1800 cm⁻¹, as well as bands corresponding to the C-N, C-Cl, and aromatic C-H and C=C bonds. No such experimental spectrum is available in the reviewed literature.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. A Raman spectrum would help in characterizing the quinoline ring system and other key structural features. Specific Raman data for this compound has not been published.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. Analysis of the fragment ions would help to confirm the connectivity of the atoms. This information could not be found in the searched scientific literature.

Without access to synthesis and characterization reports for this compound, a detailed and accurate presentation of its spectroscopic properties, as requested, cannot be compiled.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of novel compounds such as this compound. This technique provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the determination of its elemental composition.

For this compound, HRMS would be expected to confirm the molecular formula, C₁₁H₉Cl₂NO₂. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak. Specifically, the M+ peak would be accompanied by M+2 and M+4 peaks with relative intensities of approximately 6:9:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in tandem MS/MS experiments would further provide valuable structural information by revealing the connectivity of the atoms within the molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zDifference (ppm)
[M+H]⁺259.9983Data not availableData not available
[M+Na]⁺281.9802Data not availableData not available

Note: The data in this table is hypothetical and serves to illustrate the expected results from an HRMS analysis.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would provide insights into its electronic structure and the presence of chromophores. The quinoline-2,4-dione core is expected to exhibit characteristic absorption bands. The position and intensity of these bands can be influenced by the substituents (the ethyl group and the two chlorine atoms) and the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Data not availableData not availableData not available
Data not availableData not availableData not available

Note: This table is a placeholder for experimental data which is not currently available.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While not all molecules are fluorescent, many quinoline derivatives exhibit fluorescence. If this compound is fluorescent, this technique could provide information about its excited state properties. The emission spectrum would show the wavelengths of light emitted after excitation at a specific wavelength. The fluorescence quantum yield and lifetime could also be determined to further characterize its photophysical properties.

Table 3: Potential Fluorescence Spectroscopy Data for this compound

SolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available

Note: This table is a placeholder for experimental data which is not currently available.

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

Table 4: Illustrative Crystallographic Data for this compound

ParameterValue
Crystal systemData not available
Space groupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Note: This table represents the type of data that would be obtained from an X-ray diffraction study and is not based on experimental results.

Reactivity and Chemical Transformations of 3,3 Dichloro 1 Ethylquinoline 2,4 Dione

Nucleophilic Substitution Reactions at the Dichloro Position

The C-3 position of 3,3-dichloro-1-ethylquinoline-2,4-dione is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms and its proximity to the two carbonyl groups. This makes it susceptible to attack by various nucleophiles. While the presence of two chlorine atoms on a single carbon atom (a geminal dihalide) can sometimes hinder substitution reactions due to steric effects, the electronic activation in this system facilitates such transformations.

Reactions with binucleophiles like ethanolamine (B43304) and ethylene (B1197577) diamine can lead to the formation of new heterocyclic rings. For instance, reactions of related 3-chloroquinoline-2,4-diones with ethanolamine have been shown to yield 3-hydroxyethylaminoquinoline-2,4-diones. acs.org A similar reaction with this compound would likely proceed through the substitution of one or both chlorine atoms, potentially leading to more complex cyclized products. The reactivity in nucleophilic substitution is significantly influenced by the nature of the nucleophile and the reaction conditions. Generally, 4-chloroquinolines are more reactive towards nucleophiles than their 2-chloro counterparts, a principle that underscores the electrophilic nature of the C-4 position, and by extension, the activated C-3 position in the dione (B5365651) system. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinolines

ReactantNucleophileProduct TypeReference
3-Chloroquinoline-2,4-dionesEthanolamine3-Hydroxyethylaminoquinoline-2,4-diones acs.org
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine (B178648), Azide, Amines4-Substituted quinolin-2-ones nih.gov
2,4-DichloroquinazolinePrimary/Secondary Amines2-Chloro-4-aminoquinazolines researchgate.net

Ring Transformation and Rearrangement Reactions of Quinoline-2,4-diones

The quinoline-2,4-dione scaffold can undergo significant structural changes through ring transformation and rearrangement reactions, often initiated by nucleophilic attack. These reactions can lead to the formation of entirely different heterocyclic systems. For example, the reaction of 3-aminoquinolinediones with isocyanic acid has been observed to cause molecular rearrangement, resulting in the formation of compounds with a quinazoline (B50416) skeleton. acs.org

Similarly, nucleophilic attack on related pyrano[3,2-c]quinoline-2,5-diones with reagents like hydrazine can effect an α-pyrone ring-opening, followed by a ring-closure (RORC) to generate new heterocyclic systems fused to the quinolinone core. nih.gov It is plausible that strong nucleophiles could react with this compound, initiating a sequence of bond cleavage and formation that could lead to ring expansion, contraction, or transformation into other stable heterocyclic structures. nih.govnih.gov

Electrophilic Aromatic Substitution on the Quinoline (B57606) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In this compound, the target for such reactions is the benzene (B151609) ring portion of the quinoline nucleus. The outcome of these reactions is dictated by the directing effects of the existing substituents.

The heterocyclic ring containing the N-ethyl group and the dione system acts as a deactivating group due to the electron-withdrawing nature of the carbonyls and the nitrogen's amide character. This deactivation means that harsher conditions may be required for substitution compared to benzene. The N-ethyl group itself is an ortho-, para-director, but its influence is on the heterocyclic ring. The primary directing influence on the benzenoid ring comes from its fusion to the deactivated pyridinone ring. In the context of the quinoline system, electrophilic attack typically occurs on the benzene ring at positions C-5 and C-8, or C-6 and C-7, depending on the specific reaction conditions and other substituents. For instance, the nitration of 8-alkyl-2-methylquinolines has been shown to yield the 5-nitro derivative. For this compound, substitution is expected to occur preferentially at the C-6 and C-8 positions, away from the deactivating influence of the dione moiety.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Group TypeEffect on ReactivityDirecting InfluenceExample
Activating GroupsIncrease RateOrtho, Para-CH₃, -NH₂, -OH
Deactivating GroupsDecrease RateMeta-NO₂, -CN, -C(O)R
HalogensDecrease RateOrtho, Para-F, -Cl, -Br, -I

Cycloaddition Reactions Involving Dione Systems

The quinoline-2,4-dione system contains multiple sites for potential cycloaddition reactions. The aromatic quinoline portion can participate in photochemical dearomative cycloadditions with alkenes, leading to complex three-dimensional structures. These reactions often proceed via excited-state intermediates to overcome the aromaticity of the quinoline core.

Furthermore, the α,β-unsaturated ketone-like functionality within the dione system could potentially act as a dienophile in Diels-Alder reactions. More relevantly, related dione systems such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are known to be highly reactive dienophiles in [4+2] cycloaddition reactions. This suggests that the C=C bond of the enol form of the dione in this compound could potentially engage in cycloadditions with suitable dienes under appropriate conditions.

Perkow Reaction and Related Phosphite (B83602) Chemistry in Dihalogenated Quinoline-2,4-diones

One of the most characteristic reactions for α-halocarbonyl compounds is the Perkow reaction, which involves the reaction of a trialkyl phosphite with a haloketone to form a dialkyl vinyl phosphate (B84403). This reaction is particularly relevant to 3,3-dihaloquinoline-2,4-diones. Research has demonstrated a successful Perkow reaction with 3,3-dichloro-1-methylquinoline-2,4(1H,3H)-dione, a close analog of the title compound.

In this transformation, the trialkyl phosphite, such as triethyl phosphite, acts as a nucleophile and attacks one of the carbonyl carbons (likely the more electrophilic C-4 carbonyl). This is followed by a rearrangement and elimination of an alkyl halide to form a stable enol phosphate product. This reaction provides a valuable route to functionalized 4-phospho-oxy-quinolin-2-ones from 3,3-dihalo precursors.

Table 3: Comparison of Perkow and Michaelis-Arbuzov Reactions

ReactionSubstrateReagentProductKey Feature
Perkow Reactionα-HalocarbonylTrialkyl PhosphiteEnol PhosphateAttack at Carbonyl Carbon
Michaelis-Arbuzov ReactionAlkyl HalideTrialkyl PhosphitePhosphonateAttack at Halogenated Carbon

Reactions Involving the N-Ethyl Substituent and its Derivatives

The N-ethyl group in this compound is generally chemically stable and does not participate in most reactions under standard conditions. Its primary role is to block the N-H acidity found in unsubstituted quinoline-2,4-diones and to influence the solubility and electronic properties of the molecule.

However, under specific and often forcing conditions, the N-alkyl group can be cleaved. The N-dealkylation of amines is a known chemical transformation, though it requires specific reagents. For instance, the von Braun reaction, using cyanogen (B1215507) bromide, is a classic method for the N-demethylation of tertiary amines and alkaloids. A related method employs chloroformates to achieve N-dealkylation, which proceeds via a carbamate (B1207046) intermediate that is subsequently hydrolyzed. While not commonly applied to quinolinones unless specifically desired, these methods represent potential, albeit synthetically demanding, pathways for modifying the N-substituent.

Computational Chemistry and Molecular Modeling of 3,3 Dichloro 1 Ethylquinoline 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the behavior of electrons and nuclei, yielding detailed information about molecular geometry, stability, and electronic characteristics. While specific computational studies on 3,3-Dichloro-1-ethylquinoline-2,4-dione are not extensively documented in the literature, principles and findings from studies on related quinoline (B57606) and quinazoline-2,4-dione derivatives provide a strong basis for understanding its behavior researchgate.netnih.govresearchgate.net.

Density Functional Theory (DFT) is a robust computational method used to determine the kinetic and thermodynamic stability of compounds, analyze molecular interactions, and evaluate electronic and optical properties. researchgate.netnih.gov DFT calculations are employed to find the lowest energy conformation of a molecule, known as geometry optimization.

For this compound, DFT calculations would establish the precise bond lengths, bond angles, and dihedral angles. The quinoline-2,4-dione core is expected to be nearly planar, with the two chlorine atoms situated at the C3 position and an ethyl group attached to the nitrogen atom at position 1. The optimization process confirms that the calculated structure corresponds to a true energy minimum on the potential energy surface. From this optimized geometry, various electronic properties, such as dipole moment, polarizability, and orbital energies, can be accurately calculated. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap indicates that the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring and the nitrogen atom. The LUMO is likely concentrated on the electron-deficient dione (B5365651) moiety, particularly the carbonyl carbons, and the C3 carbon bearing the two electron-withdrawing chlorine atoms. This distribution suggests that the molecule could act as an electron donor through its aromatic system and as an electron acceptor at the heterocyclic dione ring.

Interactive Table: Representative FMO Properties for Quinoline-2,4-dione Scaffolds

Note: The following data is illustrative and represents typical values found for similar heterocyclic scaffolds in computational studies, as specific experimental or calculated values for this compound are not available in the cited literature.

ParameterValue (eV)Significance
HOMO Energy-6.5 to -7.5Electron-donating ability
LUMO Energy-1.5 to -2.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.5 to 5.5Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.comnih.gov It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. researchgate.net The MEP map is color-coded: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.com

In the MEP map of this compound, the most negative potential (red regions) would be concentrated around the electronegative oxygen atoms of the two carbonyl groups and, to a lesser extent, the chlorine atoms. These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential (blue regions) would be located around the hydrogen atoms of the N-ethyl group and the aromatic ring, indicating sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electron delocalization. It examines donor-acceptor interactions, charge transfer, and hyperconjugative effects within the molecule by transforming the calculated wave function into a set of localized orbitals.

For this compound, NBO analysis would likely reveal significant delocalization of electron density. Key interactions would include the delocalization of the lone pair electrons from the nitrogen atom (n(N)) and the oxygen atoms (n(O)) into the antibonding orbitals (π) of the adjacent carbonyl and aromatic ring systems. These n → π interactions contribute to the stabilization of the molecule and are indicative of the electron-donating capacity of the heteroatoms and the electron-accepting nature of the π-system. The analysis also quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction, providing a quantitative measure of their importance.

Global and local chemical activity descriptors are derived from DFT calculations and provide quantitative measures of a molecule's reactivity. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Key global descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its electrophilic character.

Interactive Table: Calculated Global Reactivity Descriptors

Note: These values are representative for quinoline-dione type structures and are derived from FMO energies. They serve as an illustration of the expected chemical reactivity profile.

DescriptorFormulaTypical Value RangeInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0 to -5.0 eVTendency to exchange electrons
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25 to 2.75 eVResistance to charge transfer
Electronegativity (χ)-(EHOMO + ELUMO) / 24.0 to 5.0 eVElectron-attracting power
Electrophilicity Index (ω)μ² / 2η2.9 to 4.4 eVPropensity to act as an electrophile

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling techniques used extensively in drug design to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models generate mathematical equations that can predict the activity of new, unsynthesized molecules. nih.gov Quinoline derivatives have been the subject of numerous QSAR studies for various biological targets, including anticancer, antimalarial, and anti-inflammatory activities. tandfonline.comnih.govmdpi.com

While no specific QSAR studies featuring this compound were identified, its structural features would be important descriptors in any such model. Key descriptors would include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, atomic charges), and hydrophobic parameters (e.g., LogP), all of which are significantly influenced by the dichloro, ethyl, and dione functionalities.

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecule's steric and electrostatic fields are mapped and correlated with activity. mdpi.comnih.gov For this compound, the bulky and electronegative chlorine atoms at C3 would create a significant steric and electrostatic field, while the carbonyl oxygens would contribute to the hydrogen bond acceptor field. These features would be critical in determining its binding affinity to a biological target, and the contour maps generated from such a study would provide a visual guide for designing more potent analogues. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

There is no specific data available in the public scientific literature regarding molecular docking simulations of this compound. This type of computational study is essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme, which is a critical step in drug discovery. The absence of such studies indicates a significant gap in the understanding of the potential biological activity of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Similarly, a review of accessible research reveals no published molecular dynamics (MD) simulations for this compound. MD simulations are used to study the movement of atoms and molecules over time, providing insights into the conformational flexibility, stability, and binding kinetics of a compound. Without this data, a comprehensive understanding of the dynamic behavior of this compound at the molecular level is not possible.

Medicinal Chemistry Applications and Preclinical Biological Activity Profiling of 3,3 Dichloro 1 Ethylquinoline 2,4 Dione and Its Derivatives

Exploration as Antimicrobial Agents

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Derivatives of 3,3-Dichloro-1-ethylquinoline-2,4-dione have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

In vitro Antibacterial Efficacy and Spectrum of Activity

Studies on the antibacterial properties of quinoline (B57606) derivatives have demonstrated a broad spectrum of activity. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, research on closely related dichloroquinolinedione derivatives provides insights into their potential antibacterial efficacy. For instance, various novel 7-chloroquinoline (B30040) derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa researchgate.net. One study reported that a 2,7-dichloroquinoline-3-carbonitrile (B119050) derivative was effective against S. aureus and P. aeruginosa with an inhibition zone of 11.00 ± 0.03 mm researchgate.net. Another related compound, a 2,7-dichloroquinoline-3-carboxamide, showed good activity against E. coli with an inhibition zone of 11.00 ± 0.04 mm researchgate.net. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes.

Compound TypeBacterial StrainActivity MeasurementResultReference
2,7-dichloroquinoline-3-carbonitrileStaphylococcus aureusZone of Inhibition11.00 ± 0.03 mm researchgate.net
2,7-dichloroquinoline-3-carbonitrilePseudomonas aeruginosaZone of Inhibition11.00 ± 0.03 mm researchgate.net
2,7-dichloroquinoline-3-carboxamideEscherichia coliZone of Inhibition11.00 ± 0.04 mm researchgate.net
7-chloro-2-ethoxyquinoline-3-carbaldehydeEscherichia coliZone of Inhibition12.00 ± 0.00 mm researchgate.net
7-chloro-2-methoxyquinoline-3-carbaldehydeStreptococcus pyogenesZone of Inhibition11.00 ± 0.02 mm researchgate.net

In vitro Antifungal Efficacy and Spectrum of Activity

Compound TypeFungal StrainActivityReference
3,5-dichloro-8-quinolinolCandida albicansMore effective than 5-fluorocytosine (B48100) nih.gov
3,5-dichloro-8-quinolinolCandida tropicalisMore effective than 5-fluorocytosine nih.gov
5,6-dichloro-8-quinolinolCandida albicansMore effective than 5-fluorocytosine nih.gov
5,6-dichloro-8-quinolinolCandida tropicalisMore effective than 5-fluorocytosine nih.gov
3,7-dichloro-8-quinolinolCandida albicansMore effective than 5-fluorocytosine nih.gov
3,7-dichloro-8-quinolinolCandida tropicalisMore effective than 5-fluorocytosine nih.gov

Proposed Mechanistic Pathways of Antimicrobial Action

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, for the broader class of quinoline-based antibacterial agents, a primary mode of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV researchgate.net. These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death. Molecular docking studies on some 7-chloroquinoline derivatives have suggested a binding pattern with E. coli DNA gyrase B, supporting this proposed mechanism researchgate.net.

Investigation as Anticancer/Antiproliferative Agents

The antiproliferative properties of quinoline-2,4-dione derivatives have been extensively studied, with several compounds demonstrating potent activity against a range of human cancer cell lines.

In vitro Cytotoxicity Studies on Human Cancer Cell Lines

Research has demonstrated that derivatives of dichloroquinolinediones exhibit significant cytotoxic effects against various human cancer cell lines. A study by Rhee et al. (2007) synthesized benzofuroquinolinediones from dichloroquinolinediones and evaluated their cytotoxicity. These derivatives showed cytotoxicity that was similar or superior to the standard anticancer drug doxorubicin (B1662922) against eight different human cancer cell lines nih.gov. While specific IC50 values for this compound are not detailed, the data from these closely related compounds underscore the potential of this chemical class. For instance, certain benzofuroquinolinedione derivatives displayed potent activity against various cancer cell lines, with IC50 values in the low micromolar range nih.gov.

Compound TypeCancer Cell LineIC50 (µM)Reference
Benzofuroquinolinedione derivative (8i)A549 (Lung)Data not specified nih.gov
Benzofuroquinolinedione derivative (8i)SK-OV-3 (Ovarian)Data not specified nih.gov
Benzofuroquinolinedione derivative (8i)SK-MEL-2 (Melanoma)Data not specified nih.gov
Benzofuroquinolinedione derivative (8i)XF498 (CNS)Data not specified nih.gov
Benzofuroquinolinedione derivative (8i)HCT-15 (Colon)Data not specified nih.gov

Note: While the reference indicates cytotoxicity superior to doxorubicin in some cases, specific IC50 values for each cell line for this particular derivative were not provided in the abstract.

Modulation of Key Cancer-Related Enzymes and Receptors (e.g., VEGFR-2, Topoisomerase II, ERK2)

The anticancer activity of quinoline-2,4-dione derivatives is often linked to their ability to modulate the activity of key enzymes and receptors involved in cancer progression.

Topoisomerase II: A significant body of evidence points to the inhibition of human topoisomerase II as a key mechanism for the anticancer effects of dichloroquinolinedione derivatives. Topoisomerase II is a vital enzyme that alters DNA topology and is a well-established target for cancer chemotherapy frontiersin.orgwikipedia.orgnih.gov. Research by Rhee et al. (2007) demonstrated that benzofuroquinolinediones, synthesized from dichloroquinolinediones, exhibited excellent topoisomerase II inhibitory activity nih.gov. Two compounds from their study, 8d and 8i, showed potent inhibition with IC50 values of 1.19 µM and 0.68 µM, respectively, which were significantly more potent than the standard drug etoposide (B1684455) (IC50 = 78.4 µM) and comparable to doxorubicin (IC50 = 2.67 µM) nih.gov.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis nih.govnih.govmdpi.com. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. While direct inhibitory data for this compound against VEGFR-2 is limited, numerous quinoline and quinazoline-2,4-dione derivatives have been developed as potent VEGFR-2 inhibitors nih.govnih.gov. For example, a series of bis( nih.govnih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which share a heterocyclic core, have shown high VEGFR-2 inhibitory activities with IC50 values in the nanomolar range nih.gov. A 2,5-dichloro-substituted derivative in this series was identified as a particularly potent VEGFR-2 inhibitor with an IC50 of 3.7 nM nih.gov.

ERK2: The Extracellular signal-Regulated Kinase 2 (ERK2) is a key protein in the MAPK/ERK signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival nih.govnih.gov. While specific data on the modulation of ERK2 by this compound is not available, the broader class of kinase inhibitors often includes compounds with quinoline scaffolds. The development of small molecule inhibitors targeting the ERK signaling pathway is an active area of cancer research nih.gov.

Target Enzyme/ReceptorCompound TypeIC50Reference
Topoisomerase IIBenzofuroquinolinedione derivative (8d)1.19 µM nih.gov
Topoisomerase IIBenzofuroquinolinedione derivative (8i)0.68 µM nih.gov
Topoisomerase II (Reference)Etoposide78.4 µM nih.gov
Topoisomerase II (Reference)Doxorubicin2.67 µM nih.gov
VEGFR-2Bis( nih.govnih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivative (2,5-dichloro substituted)3.7 nM nih.gov
VEGFR-2 (Reference)Sorafenib3.12 nM nih.gov

Insights into Cellular Mechanisms: Apoptosis Induction and Cell Cycle Modulation

While specific studies on the apoptotic and cell cycle effects of this compound were not identified in the reviewed literature, the broader class of quinoline and quinoline-dione derivatives has demonstrated significant activity in modulating these fundamental cellular processes. Research into structurally related compounds provides insight into the potential mechanisms of this chemical family.

For instance, certain novel bis-quinoline and related isomers have shown a strong antiproliferative effect in leukemia cell lines such as U937 and HL60. mdpi.com The primary mechanism for this activity was identified as the induction of apoptosis, confirmed by flow cytometry analysis showing a remarkable increase in sub-G1 peaks, activation of caspase 3, and positive annexin-V staining. mdpi.com In some cases, these compounds induced apoptosis in over 60% of the cell population after a 48-hour treatment. mdpi.com

Furthermore, other quinoline derivatives have been found to interfere with the cell cycle. A quinoline-2-thione derivative, for example, was shown to impede the G2 phase of the cell cycle in ovarian cancer cells. nih.gov In a separate study, a novel spiro-cyclic derivative of pyrimido[4,5-b]quinoline-4,6-dione induced cell cycle arrest in the S phase in breast carcinoma cells. researchgate.net This cell cycle blockade was accompanied by the induction of apoptosis, which was mediated by the upregulation of caspase-3, p53, and the pro-apoptotic gene BAX, alongside the downregulation of the anti-apoptotic BCL2 gene. researchgate.net The activation of both initiator caspase-8 and caspase-9 has also been identified as a mechanism for apoptosis induction by certain quinoline derivatives in breast cancer cells, indicating that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways. researchgate.net

These findings collectively suggest that the quinoline-dione scaffold is a promising backbone for the development of agents that can induce programmed cell death and halt cellular proliferation, key objectives in anticancer research.

Enzyme and Receptor Modulatory Activities

The quinoline-2,4(1H,3H)-dione scaffold has been identified as a privileged structure for designing potent and selective ligands for the Cannabinoid Receptor Type 2 (CB2R). acs.orgnih.govresearchgate.net The CB2R is a crucial target in the treatment of inflammatory diseases, making ligands that interact with it highly valuable. acs.orgnih.gov Remarkably, the functional activity of quinoline-2,4-dione analogues at the CB2R can be precisely controlled by the substitution pattern on the quinoline ring system. acs.orgnih.govrsc.org

Studies have conclusively shown that the position of substituents on the benzene (B151609) portion of the quinoline core dictates whether the compound acts as an agonist or an antagonist. acs.orgnih.govrsc.org Specifically, quinoline-2,4(1H,3H)-diones that are substituted at the C5 or C8 positions demonstrate CB2R agonist activity. acs.orgnih.gov In contrast, analogues bearing substituents at the C6 or C7 positions act as CB2R antagonists. acs.orgnih.gov This positional "switch" allows for the rational design of molecules with predetermined functional profiles, a significant advantage in medicinal chemistry. rsc.org

This distinct structure-activity relationship is highlighted in the table below, summarizing the functional outcomes based on substituent placement.

Functional Profile of Substituted Quinoline-2,4-diones at CB2R
Substituent PositionPharmacological Profile at CB2RReference
C5Agonist acs.orgnih.govrsc.org
C8Agonist acs.orgnih.govrsc.org
C6Antagonist acs.orgnih.govrsc.org
C7Antagonist acs.orgnih.govrsc.org

While the quinoline-2,4-dione core is primarily recognized for its interaction with CB2R, research has shown that the broader quinoline scaffold can be engineered to inhibit various enzymes. Notably, certain quinoline hybrids conjugated with 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties have been evaluated for their ability to inhibit carbohydrate-hydrolyzing enzymes, which are key targets in managing diabetes mellitus. nih.gov

These studies revealed that quinoline-1,3,4-oxadiazole conjugates, in particular, displayed potent inhibitory activity against α-glucosidase and moderate inhibition against α-amylase. nih.gov Kinetic analysis of the most active compounds established that their mode of inhibition against α-glucosidase was non-competitive, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.gov

In the context of the specific enzymes listed, the reviewed literature did not provide evidence of this compound or its close analogues acting as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) or Lipoxygenase. The inhibitory activities for these enzymes are generally associated with different chemical scaffolds. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The structure-activity relationship (SAR) for quinoline-2,4-dione analogues is most clearly defined in the context of their activity at the CB2 receptor. acs.orgnih.gov The biological efficacy and functional nature of these compounds are highly sensitive to the placement of substituents on the quinoline core. rsc.org

As established, the most critical factor determining the pharmacological profile is the position of substitution on the homocyclic (benzene) ring of the quinoline system. This relationship provides a clear and predictable strategy for molecular design. acs.orgnih.govrsc.org

Agonist Activity : Placing substituents, such as a methyl group, at either the C5 or C8 position of the quinoline-2,4-dione scaffold results in compounds that act as CB2R agonists. rsc.org

Antagonist Activity : Simply moving the same substituent to the C6 or C7 position fundamentally alters the compound's interaction with the receptor, converting it into a CB2R antagonist. rsc.org

This striking positional dependence underscores the specific topology of the CB2R binding pocket and how different regions within the pocket interact with the ligand to stabilize either an active (agonist-bound) or inactive (antagonist-bound) conformation of the receptor.

The table below illustrates this critical SAR finding.

Impact of Substituent Position on CB2R Functional Activity
Compound TypeSubstituent PositionResulting Biological EfficacyReference
C5-substituted quinoline-2,4-dioneC5CB2R Agonist acs.orgnih.govrsc.org
C6-substituted quinoline-2,4-dioneC6CB2R Antagonist acs.orgnih.govrsc.org
C7-substituted quinoline-2,4-dioneC7CB2R Antagonist acs.orgnih.govrsc.org
C8-substituted quinoline-2,4-dioneC8CB2R Agonist acs.orgnih.govrsc.org

Based on the extensive SAR studies of quinoline-2,4-dione analogues, several critical pharmacophoric features have been identified for achieving potent and selective modulation of the CB2 receptor. acs.orgrsc.org

The essential components of the pharmacophore include:

The Quinoline-2,4-dione Scaffold : This rigid heterocyclic system serves as the fundamental anchor for the molecule, properly orienting the other functional groups for optimal interaction with the receptor. acs.orgresearchgate.net

The C3-Position Dichloro Group : The geminal dichlorides at the C3 position create a distinct stereoelectronic environment that influences the molecule's conformation and interactions within the binding pocket.

Positional Determinant on the Homocyclic Ring : The most crucial pharmacophoric element for determining the mode of action is the location of substitution on the benzene ring. This feature acts as a "functional switch." An interaction point at the C5 or C8 position is required for agonism, while an interaction point at the C6 or C7 position is necessary for antagonism. acs.orgrsc.org

These features, when combined, define a clear model for designing novel CB2R ligands where the desired biological activity—agonist versus antagonist—can be rationally engineered by selecting the appropriate substitution site on the quinoline core. acs.orgnih.gov

Rational Design and Synthesis of Advanced Derivatives for Enhanced Bioactivity

The core structure of this compound presents a versatile scaffold for medicinal chemists. Rational design strategies are employed to systematically modify this lead compound, aiming to develop advanced derivatives with superior potency, enhanced selectivity, and optimized pharmacokinetic profiles. These design efforts are largely guided by two synergistic approaches: the strategic combination of pharmacophores through molecular hybridization and the data-driven insights from computational modeling and Structure-Activity Relationship (SAR) studies. The goal is to create novel chemical entities that can interact more effectively with biological targets, leading to improved therapeutic outcomes. researchgate.net The synthesis of such advanced derivatives often involves multi-step synthetic pathways tailored to introduce specific chemical functionalities onto the quinoline-2,4-dione nucleus. nih.gov

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. researchgate.netrsc.org This approach is predicated on the idea that the resulting hybrid may exhibit a broader spectrum of activity, enhanced potency due to synergistic effects, or the ability to interact with multiple biological targets simultaneously. rasayanjournal.co.inthesciencein.orgthesciencein.org For the this compound scaffold, this strategy opens a vast field for creating novel derivatives with diverse biological activities. nih.gov

Researchers have successfully applied this principle by combining the quinoline core with other biologically active heterocyclic systems. researchgate.net For instance, the 1,2,4-triazole (B32235) moiety, known for its wide range of pharmacological benefits including antimicrobial and anticancer properties, has been integrated with quinoline structures. rasayanjournal.co.in The resulting quinoline-triazole hybrids are designed with the expectation that the two bioactive units will produce a synergistic effect, leading to the development of more potent therapeutic agents. rasayanjournal.co.in

Another prominent example is the hybridization of the quinoline nucleus with the thiazolidine-2,4-dione (TZD) moiety. semanticscholar.orgpsu.edu The TZD ring is a key component in certain antidiabetic drugs, and its combination with a quinoline structure has been explored to create new agents for managing diabetes. semanticscholar.orgpsu.edunih.gov Similarly, quinoline has been hybridized with pyrimidine (B1678525) and sulfonamide moieties to generate compounds with potential anticancer activities. nih.govthesciencein.org The rationale is to merge the distinct properties of each scaffold to overcome drug resistance or enhance target affinity. thesciencein.orgnih.gov

The synthesis of these hybrid molecules requires well-established chemical methodologies. For example, the creation of quinoline-1,2,3-triazole hybrids often utilizes "click chemistry," specifically the 1,3-dipolar azide-alkyne cycloaddition reaction, which is highly efficient for linking the two molecular fragments. nih.govresearchgate.net

Table 1: Examples of Molecular Hybridization Strategies for Quinoline Scaffolds
Quinoline ScaffoldHybridized MoietyRationale/Potential Therapeutic AreaReference
Quinoline1,2,4-TriazoleTo achieve synergistic anticancer and antioxidant effects. rasayanjournal.co.in
Chloroquinoline1,2,3-TriazoleDevelopment of novel antimicrobial agents. nih.gov
QuinolineThiazolidine-2,4-dioneCreation of potential antidiabetic agents. semanticscholar.orgpsu.edu
QuinolineSulfonamideDesign of new anticancer agents. nih.gov
QuinolineBenzimidazoleDevelopment of antiproliferative compounds. nih.gov
QuinolinePyrimidineTo overcome drug-resistance in bioactive molecules. thesciencein.org

The design of advanced derivatives of this compound is significantly accelerated and refined through the integration of computational chemistry and Structure-Activity Relationship (SAR) data. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a particularly powerful tool used to understand how specific structural features of a molecule influence its biological activity. nih.govtandfonline.com

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are central to 3D-QSAR studies. nih.govnih.gov These methods require a dataset of structurally related compounds, such as a series of quinoline derivatives, with known biological activities (e.g., IC₅₀ values). mdpi.com The compounds are computationally aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. tandfonline.comnih.gov Statistical methods are then used to build a model that correlates these field values with the observed biological activity. nih.gov

The resulting 3D-QSAR models generate contour maps that provide a visual and quantitative guide for designing new molecules. nih.govnih.gov

Steric Contour Maps: Green contours indicate regions where bulky substituents are predicted to enhance activity, while yellow contours show areas where steric bulk is detrimental. nih.gov For the quinoline-2,4-dione scaffold, this could suggest, for example, that a larger group at the N-1 position or a specific substitution pattern on the benzene ring is favorable.

Electrostatic Contour Maps: Blue contours highlight regions where electropositive groups increase activity, whereas red contours indicate where electronegative groups are preferred. This information guides the placement of electron-donating or electron-withdrawing groups to optimize interactions with the target protein.

Hydrophobic Contour Maps: These maps indicate where hydrophobic or hydrophilic substituents would be beneficial for activity. nih.gov

By analyzing these maps, medicinal chemists can rationally predict which modifications to the this compound structure are most likely to yield derivatives with enhanced bioactivity, allowing for the prioritization of synthetic efforts. nih.govmdpi.com For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents successfully guided the design and synthesis of new compounds with improved activity. nih.gov

In addition to QSAR, molecular docking simulations are used to predict how newly designed derivatives will bind to the active site of a specific biological target, such as an enzyme or receptor. tandfonline.comnih.gov This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to evaluate the drug-like properties of the designed compounds at an early stage, helping to identify candidates with favorable pharmacokinetic profiles. nih.govtandfonline.comnih.gov This integrated computational approach ensures that synthetic resources are focused on compounds with the highest probability of success.

Table 2: Application of Computational Tools in Derivative Design
Computational MethodPurposeInformation GainedReference
3D-QSAR (CoMFA/CoMSIA)To correlate molecular structure with biological activity.Contour maps indicating favorable/unfavorable regions for steric, electrostatic, and other properties. nih.govnih.govnih.gov
Molecular DockingTo predict the binding mode and affinity of a ligand to a biological target.Identification of key binding interactions (e.g., hydrogen bonds) and binding orientation in the active site. tandfonline.comnih.gov
In Silico ADMET PredictionTo assess the pharmacokinetic and drug-like properties of a compound.Prediction of absorption, distribution, metabolism, excretion, and potential toxicity. nih.govtandfonline.com

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 3,3-Dichloro-1-ethylquinoline-2,4-dione

Direct academic literature detailing the synthesis and findings for this compound is exceptionally scarce, reflecting its status as a novel or rare chemical entity. The parent compound, 3,3-Dichloro-1H-quinoline-2,4-dione, is noted as a rare chemical available for early discovery research, but typically without extensive analytical data. sigmaaldrich.com However, a plausible synthetic pathway can be constructed based on established methodologies for analogous quinoline (B57606) derivatives.

The synthesis would likely proceed via one of two primary routes:

N-Alkylation of a Dichlorinated Precursor: This route begins with the commercially available, albeit rare, 3,3-dichloro-1H-quinoline-2,4-dione. sigmaaldrich.com The nitrogen atom at the 1-position (N1) can be alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) under basic conditions. The choice of base (e.g., potassium carbonate) and solvent (e.g., dimethylformamide, DMF) would be critical to optimize the reaction yield and prevent side reactions. Studies on the alkylation of similar quinolin-2(1H)-one systems have shown that reactions under these conditions typically yield a mixture of N-alkylated and O-alkylated products, with the N-alkylated product often being major. researchgate.net

Dichlorination of an N-Ethyl Precursor: An alternative approach starts with the synthesis of 1-ethyl-quinoline-2,4-dione. This precursor can be subjected to chlorination to install the two chlorine atoms at the C3 position. The challenge in this step is controlling the regioselectivity of the halogenation to exclusively target the C3 position, which is activated by the two adjacent carbonyl groups.

Research on symmetrically 3,3-disubstituted quinoline-2,4-diones has demonstrated that 4-hydroxy-2-quinolones can be reacted with electrophiles in the presence of a base like potassium carbonate to achieve substitution at the C3 position. researchgate.net This suggests a pathway where 1-ethyl-4-hydroxyquinolin-2(1H)-one could be a key intermediate for subsequent dichlorination.

Challenges and Opportunities in the Research of Dihalogenated Quinoline-2,4-diones

The study of dihalogenated quinoline-2,4-diones presents a unique set of challenges and opportunities that influence their development as therapeutic agents.

Challenges:

Synthetic Complexity and Isomer Control: The synthesis of substituted quinolines can lead to the formation of multiple isomers, complicating purification and characterization. For instance, syntheses starting with meta-substituted anilines can produce mixtures of 5- and 7-substituted quinoline products. rsc.org Achieving regioselective dihalogenation, specifically at the C3 position without affecting the benzene (B151609) ring, requires carefully controlled reaction conditions.

Stability and Purification: Quinoline-dione systems, particularly those with ortho-dicarbonyl arrangements, can be unstable and prone to decomposition. Researchers have reported significant difficulties in the purification of quinoline-3,4-diones, noting decomposition on common chromatography media like silica (B1680970) and alumina, likely due to instability in solution in the presence of oxygen or water. reddit.com This instability poses a considerable barrier to obtaining pure compounds for biological evaluation.

Reactivity: The two chlorine atoms at the C3 position are geminal dichlorides situated on a carbon flanked by two carbonyl groups, making it a highly electrophilic center. This high reactivity, while potentially useful for further functionalization, can also contribute to the compound's instability and non-specific reactions in a biological context.

Opportunities:

Synthetic Versatility: The quinoline scaffold is a privileged structure in medicinal chemistry. biointerfaceresearch.com The reactive C3-dichloro group serves as a chemical handle for introducing further molecular diversity. Nucleophilic substitution reactions at this position could allow for the generation of large libraries of novel derivatives with tailored properties.

Pharmacological Scaffolding: Quinoline derivatives are known to possess a vast range of biological activities. nih.govnih.gov The dihalogenated quinoline-2,4-dione core provides a robust scaffold for designing molecules that can interact with various biological targets. The halogen atoms can modulate the electronic properties of the molecule and participate in halogen bonding, potentially enhancing binding affinity to target proteins.

Prospective Research Avenues for this compound in Novel Therapeutic Agent Development

While direct biological data for this compound is not available, the extensive research on related quinoline and quinazolin-2,4-dione derivatives provides a strong rationale for its investigation in several therapeutic areas. The structural alerts within the molecule suggest potential for significant biological activity.

Anticancer Research: The quinoline core is a cornerstone of many anticancer agents. ekb.egresearchgate.net Derivatives act through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. ekb.eg Closely related quinazolin-2,4(1H,3H)-dione derivatives have shown promising activity as PARP-1 inhibitors and PI3K inhibitors. nih.gov Given these precedents, this compound should be prioritized for screening against a panel of human cancer cell lines to assess its antiproliferative potential.

Antibacterial Development: Quinoline derivatives, most notably the fluoroquinolones, are potent antibacterial agents that target bacterial gyrase and DNA topoisomerase IV. nih.gov Research has shown that various halogenated natural products and synthetic quinolines exhibit significant antimicrobial properties. mdpi.comorganic-chemistry.org The di-chloro substitution on the quinoline-2,4-dione scaffold presents a novel pharmacophore that could be effective against drug-resistant bacterial strains.

Anti-inflammatory and Antiviral Applications: The quinoline motif is also associated with anti-inflammatory and antiviral activities. nih.govnih.gov Compounds containing this scaffold have been investigated for their ability to modulate inflammatory pathways and inhibit viral replication. researchgate.net The unique electronic and steric properties conferred by the dichlorinated C3 position and the N1-ethyl group make this compound a candidate for evaluation in assays for these activities.

The table below summarizes the documented biological activities of structurally related quinoline derivatives, providing a basis for the prospective investigation of this compound.

Compound ClassSpecific Derivative(s)Reported Biological Activity
Quinoline-2,4-diones Sulfone-containing quinoline-2,4(1H,3H)-dionesUnique biological activities in medicine. mdpi.com
Quinazolin-2,4-diones Various amino acid derivativesPARP-1 inhibition (anticancer). nih.gov
Quinazolin-2,4-diones Heterocyclic derivativesAntibacterial (Gyrase/Topoisomerase IV inhibition). nih.govmdpi.com
Halogenated Quinolines 2,4-diarylquinolinesAntibacterial, anticancer, antifungal. organic-chemistry.org
General Quinoline Derivatives Chloroquine (B1663885), MefloquineAntimalarial. biointerfaceresearch.com
General Quinoline Derivatives CiprofloxacinAntibacterial. nih.gov
General Quinoline Derivatives CamptothecinAnticancer. nih.gov

Future research should focus on developing a reliable synthesis for this compound, followed by systematic in vitro screening to explore these promising therapeutic avenues.

Q & A

Q. What are the most reliable synthetic routes for 3,3-Dichloro-1-ethylquinoline-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-chloroquinoline-2,4-dione derivatives with ethylamine. Key steps include:
  • Using anhydrous DMF as a solvent to enhance reactivity .
  • Optimizing temperature (80–90°C) and reaction time (48 hours) to ensure complete substitution .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
    Characterization should include 1^1H/13^13C NMR to confirm substitution at C-3 and C-1 positions, and HRMS for molecular weight validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm). 13^13C NMR confirms carbonyl (C-2/C-4, δ 165–185 ppm) and quaternary carbons .
  • IR Spectroscopy : Peaks at 1680–1700 cm1^{-1} indicate quinoline-2,4-dione carbonyl stretches .
  • HRMS : Validates molecular ion ([M+H]+^+) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can mechanistic discrepancies in the reactivity of 3-chloroquinoline-2,4-diones with amines be resolved?

  • Methodological Answer : Contradictory results (e.g., unexpected substitution vs. elimination products) may arise from steric hindrance or electronic effects. To resolve:
  • Perform DFT calculations to model transition states and assess nucleophilic attack feasibility at C-3 .
  • Use kinetic studies (e.g., varying amine concentrations) to distinguish between SNAr and elimination-addition pathways .
  • Compare substituent effects (e.g., electron-withdrawing groups on the quinoline ring) using Hammett plots .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Low yields in Suzuki-Miyaura couplings (e.g., with arylboronic acids) may stem from:
  • Catalyst Selection : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in polar aprotic solvents (DMF) due to stability .
  • Base Optimization : K2_2CO3_3 (2M) ensures efficient transmetallation without side reactions .
  • Temperature Control : Maintaining 80–90°C prevents premature catalyst decomposition .

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use MOE or AutoDock to model interactions with targets (e.g., bacterial DNA gyrase). Retrieve protein structures (e.g., PDB ID 1KZN) for docking simulations .
  • ADMET Prediction : Calculate LogP (≥3.0 indicates high lipophilicity) and use QSAR models to assess toxicity (e.g., hepatotoxicity via ProTox-II) .

Q. What experimental approaches validate contradictory data in pharmacological studies of quinoline-2,4-diones?

  • Methodological Answer :
  • Dose-Response Assays : Repeat cytotoxicity tests (e.g., MTT assays) across multiple cell lines to rule out cell-specific effects .
  • Metabolic Stability : Use liver microsomes to compare phase I/II metabolism rates and identify unstable metabolites .
  • Crystallography : Resolve crystal structures (e.g., via X-ray diffraction) to confirm stereochemistry and binding modes .

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